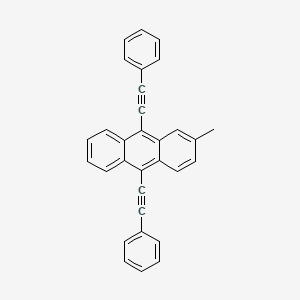

9,10-Bis(phenylethynyl)-2-methylanthracene

Description

Significance of 9,10-Bis(phenylethynyl)anthracene (B116448) Derivatives in Contemporary Materials Science and Organic Electronics

Derivatives of 9,10-Bis(phenylethynyl)anthracene (BPEA) represent a highly significant class of organic molecules within the realms of materials science and organic electronics. researchgate.net These compounds are characterized by a rigid, planar anthracene (B1667546) core functionalized at the 9 and 10 positions with phenylethynyl groups. This specific molecular architecture extends the π-conjugated system, leading to remarkable photophysical properties. BPEA and its derivatives are renowned for their high fluorescence quantum yields, often approaching unity, which signifies that nearly every absorbed photon is re-emitted as light. researchgate.netndl.go.jp

This exceptional emission efficiency, combined with their good solubility in various organic solvents and notable chemical and thermal stability, makes them prime candidates for a wide array of applications. researchgate.netpsu.edu They are extensively used as highly efficient emitters in chemiluminescent systems, such as in commercial light sticks. psu.eduwikipedia.org In the field of organic electronics, BPEA derivatives are employed as dopants or emitters in Organic Light-Emitting Diodes (OLEDs) to generate bright, saturated colors. wikipedia.org Their robust photostability and strong absorption and emission in the visible spectrum also make them suitable for use as laser dyes and scintillation agents. ndl.go.jprsc.org More recently, their unique triplet energy levels have made them promising materials for applications in photon upconversion, a process that converts lower-energy photons into higher-energy light. chemrxiv.orgnih.gov

Distinctive Role of Alkyl Substitution in Anthracene Frameworks for Tailored Optoelectronic Properties

The strategic placement of substituent groups on a chromophore's molecular framework is a fundamental method for fine-tuning its photophysical and material properties. acs.orgnih.gov In the context of the anthracene scaffold, the introduction of alkyl groups is a particularly effective strategy for tailoring optoelectronic characteristics. Alkyl substitution can influence the electronic nature of the anthracene core, leading to shifts in the absorption and emission spectra. wikipedia.orgacs.org Generally, adding these groups can red-shift (move to longer wavelengths) the emission color. nih.gov

Beyond purely electronic effects, alkyl substituents play a crucial role in modifying the solid-state properties of the material. They can disrupt the close face-to-face π-stacking that often occurs in planar aromatic molecules like anthracene. This disruption can prevent the formation of non-emissive aggregates or excimers, which would otherwise quench fluorescence and reduce the material's efficiency in the solid state. nih.gov Furthermore, alkyl groups typically enhance the solubility of the chromophore in common organic solvents, which is a critical factor for solution-based processing and fabrication of electronic devices. researchgate.net By carefully selecting the type and position of the alkyl group, researchers can precisely control the intermolecular interactions, solubility, and ultimately, the performance of the material in a specific application. nih.govgoogle.com

9,10-Bis(phenylethynyl)-2-methylanthracene, also known as MBPEA, is a specific derivative where a methyl group is attached to the 2-position of the central anthracene ring. This seemingly minor modification has tangible consequences for its material properties. The methyl group, being a weak electron-donating group, can subtly alter the electronic energy levels of the parent BPEA structure.

Research into alkyl-substituted BPEA derivatives has shown that such modifications can enhance performance in specific applications. For instance, mono and di-alkyl substituted BPEA compounds have demonstrated improved light output in chemiluminescent systems, particularly in formulations designed for low-temperature or high-intensity, short-duration use. google.com The presence of the methyl group on the this compound molecule contributes to its utility as a reagent in studies of energy transfer and light emission phenomena.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃₁H₂₀ |

| Molar Mass | 392.49 g/mol |

| CAS Number | 51580-23-5 |

| Appearance | Orange Crystalline Solid |

| Melting Point | 225-226 °C |

| Boiling Point (Predicted) | 624.7 ± 35.0 °C at 760 mmHg |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ |

Data sourced from multiple chemical suppliers and databases. echemi.comchemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-9,10-bis(2-phenylethynyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H20/c1-23-16-19-29-28(20-17-24-10-4-2-5-11-24)26-14-8-9-15-27(26)30(31(29)22-23)21-18-25-12-6-3-7-13-25/h2-16,19,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIWITFMKHHGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542664 | |

| Record name | 2-Methyl-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51580-23-5 | |

| Record name | 2-Methyl-9,10-bis(phenylethynyl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Photophysical Investigations of 9,10 Bis Phenylethynyl 2 Methylanthracene Systems

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, molecules like 9,10-Bis(phenylethynyl)-2-methylanthracene undergo a series of complex dynamic processes as they return to the ground state. These relaxation pathways involve transitions between various electronic states, structural reorganizations, and interactions with the surrounding environment. The study of these dynamics is crucial for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes. wikipedia.orgrsc.org The unstructured absorption spectrum of BPEA, in contrast to its structured emission, points towards significant structural changes following excitation, a key aspect of its excited-state dynamics. nih.gov

Understanding the transient nature of excited electronic states such as the lowest excited singlet state (S₁), the lowest triplet state (T₁), and the correlated triplet-pair state (¹(TT)), requires sophisticated spectroscopic techniques with femtosecond to picosecond time resolution. Researchers employ methods like transient absorption and ultrafast Raman loss spectroscopy to map the formation, evolution, and decay of these states. nih.govrsc.org Single-molecule spectroscopy studies on BPEA have utilized a three-state model involving the ground state (S₀), the first excited singlet state (S₁), and the first triplet state (T₁) to analyze its photophysics. rsc.org More complex models also consider the formation of the ¹(TT) state, particularly in studies related to singlet fission. nih.gov

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful tool for monitoring excited-state populations directly. In studies of BPEA and its oligomers, fs-TA reveals the spectral evolution of the excited states. nih.gov Immediately following excitation, the transient absorption spectrum is dominated by the S₁ state absorption, which for a BPEA dimer in THF is centered around 560 nm. nih.gov The evolution of this signal within the first few picoseconds is attributed to the planarization of the molecule in the excited state. nih.gov

Concentration-dependent fs-TA measurements of BPEA have provided detailed kinetic information about the processes occurring from the excited state. The kinetics observed at different probe wavelengths reveal multiple time components corresponding to various relaxation phenomena. rsc.org For instance, the rise time of the transient absorption signal at 575 nm is sensitive to concentration, changing from 2.20 ps at 75 μM to 0.96 ps at 300 μM, indicating complex state dynamics involving multiexcitonic states. rsc.org

Table 1: Transient Absorption Kinetics of BPEA at Various Concentrations rsc.org

| Concentration | Wavelength (nm) | τ₁ (ps) | τ₂ (ps) | τ₃ (ps) |

|---|---|---|---|---|

| 75 μM | 460 | 0.6 (rise) | 145 | 1960 |

| 575 | 2.2 (rise) | 45 | 2540 | |

| 650 | 12.5 | 1227 | - | |

| 150 μM | 460 | 0.51 (rise) | 140 | 2050 |

| 575 | 1.6 (rise) | 45 | 3343 | |

| 650 | 11 | 1053 | - | |

| 300 μM | 460 | 0.7 (rise) | 141 | 1956 |

| 575 | 0.96 (rise) | 47 | 2310 |

While transient absorption spectroscopy tracks electronic state populations, Ultrafast Raman Loss Spectroscopy (URLS) provides crucial information about structural changes during excited-state reactions. rsc.orgdntb.gov.ua URLS is a highly sensitive, background-free nonlinear Raman technique that can capture vibrational spectra of short-lived transient species. dntb.gov.ua It has been applied to BPEA to unravel the structural dynamics within its isoenergetic S₁ and the multiexcitonic ¹(TT) states. rsc.org This technique allows for the direct observation of vibrational modes, offering a window into how the molecular geometry, such as the torsional angles of the phenylethynyl groups, changes following photoexcitation. rsc.org

A defining characteristic of BPEA and similar conjugated molecules with phenylethynyl groups is the presence of torsional disorder in the ground state at room temperature. rsc.orgnih.gov The phenylethynyl side groups are twisted relative to the central anthracene (B1667546) core. This disorder leads to inhomogeneous broadening of the electronic absorption spectrum. rsc.orgresearchgate.net

Upon electronic excitation, the molecule becomes significantly more rigid and planar due to increased π-conjugation. nih.govnih.gov This structural relaxation from a torsionally disordered conformation to a more planar one is a key dynamic process. rsc.org Exciting the molecule with higher-energy (shorter wavelength) light specifically selects the more torsionally disordered molecules, which then undergo this planarization, leading to observable spectral dynamics. nih.govnih.gov In contrast, red-edge (longer wavelength) excitation tends to select molecules that are already closer to a planar geometry, which exhibit less significant structural dynamics in the excited state. nih.govresearchgate.net

The dynamics of torsional planarization are strongly influenced by the molecule's local environment, such as the viscosity of the solvent or the rigidity of a polymer matrix. nih.govnih.gov Studies on BPEA in solvents of varying viscosities and in polymer films (like Zeonex) have shown that the nature of the planarization motion differs between the ground and excited states. rsc.orgnih.gov

In the excited state, the planarization process is found to be partially driven by viscosity-independent inertial motion, especially in low-viscosity solvents. nih.govnih.gov This implies a very rapid, almost barrierless motion along the torsional coordinate on a steep potential energy surface. nih.govnih.gov In contrast, the re-equilibration of torsional disorder in the ground state is a purely diffusive, viscosity-dependent process. nih.govnih.gov In highly viscous environments like paraffin (B1166041) oil or rigid polymer matrices, the torsional motion is significantly hindered. semanticscholar.org

Intersystem crossing (ISC) is the process where a molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is measured by the ISC quantum yield (Φ_ISC). For BPEA, single-molecule spectroscopy studies have revealed extremely low ISC yields, on the order of 10⁻⁵ to 10⁻⁴. researchgate.netrsc.org This low efficiency is theoretically rationalized by the large energy gap between the initial singlet state and the final triplet states. researchgate.netrsc.org

However, in molecular dimers and trimers of BPEA, an alternative pathway for triplet formation has been identified, particularly in polar solvents. nih.gov Instead of direct ISC from the S₁ state, triplet states are formed through charge recombination within a symmetry-breaking charge-separated state. nih.gov This process, known as spin-orbit charge transfer intersystem crossing (SOCT-ISC) or radical-pair intersystem crossing (RP-ISC), becomes a significant channel for triplet formation in these multi-chromophore systems. nih.gov The triplet energy for BPEA is approximately 1.2–1.3 eV. nih.gov

Singlet Fission and Triplet Exciton (B1674681) Formation Pathways

Singlet fission (SF) is a process where a singlet exciton (S₁) converts into two triplet excitons (2 x T₁), a phenomenon of significant interest for enhancing solar cell efficiencies. In derivatives of 9,10-bis(phenylethynyl)anthracene (B116448), this process is highly dependent on the molecular environment and intermolecular interactions. nih.gov Efficient singlet fission has been observed in polycrystalline thin films of BPEA, which is a highly stable and tunable chromophore. nih.govnih.gov

The triplet energy of BPEA in the solid state is approximately 1.11 eV, while its singlet energy is 2.40 eV, making the singlet fission process nearly isoergic. nih.govscispace.com BPEA can crystallize into two different polymorphs, which exhibit distinct singlet fission rates. The C2/c polymorph has a singlet fission rate constant (kSF) of (109 ± 4 ps)⁻¹, while the Pbcn polymorph has a slower rate of (490 ± 10 ps)⁻¹. nih.gov Despite these different rates, high triplet yields of up to 180 ± 20% have been reported, indicating efficient SF. nih.gov

Substituents on the phenyl rings of BPEA can modulate both the energetics of singlet fission and the crystal morphology, which in turn controls the interchromophore electronic coupling. nih.gov For example, fluorination at the 4 and 4' positions can increase the thermodynamic driving force for SF, leading to a significantly faster rate compared to the parent BPEA, while maintaining a high triplet yield. nih.gov

| Derivative | SF Rate (ps⁻¹) | Triplet Yield (%) |

| 4,4'-difluoro-BPEA | 16 ± 2 | 180 ± 16 |

| 4-fluoro-4'-methoxy-BPEA | 90 ± 20 | 110 ± 4 |

| 4,4'-dimethoxy-BPEA | 120 ± 10 | 168 ± 7 |

This table presents the singlet fission (SF) rates and triplet yields for various substituted BPEA derivatives, demonstrating the influence of substituents on the SF process. nih.gov

In oligomeric systems of BPEA, such as dimers and trimers, the pathway to triplet exciton formation is more complex and highly dependent on the solvent environment. lu.senih.gov Experimental studies using transient absorption spectroscopy have revealed that in polar solvents, triplet excited states are not formed directly through singlet fission. lu.senih.govnih.gov Instead, a process of symmetry-breaking charge separation occurs first, leading to a charge-separated state (CSS). lu.senih.gov The triplet excitons are then generated through the charge recombination of this CSS intermediate. lu.senih.govnih.gov This charge separation pathway effectively competes with and can dominate over the direct singlet fission channel in these systems. nih.gov

In contrast, for highly concentrated solutions of a BPEA trimer, there is evidence of triplet formation occurring without the prior formation of a charge-separated state. nih.govnih.gov This is attributed to the formation of small aggregates, which may create intermolecular configurations that favor direct singlet fission, similar to what is observed in the crystalline solid state. lu.senih.govresearchgate.net

Luminescence Mechanisms and Efficiency Studies

The luminescence of BPEA and its derivatives is characterized by high efficiency in solution, which can be significantly altered in the solid state or at high concentrations due to intermolecular interactions. nih.govnih.gov

In dilute solutions, 9,10-bis(phenylethynyl)anthracene exhibits a fluorescence quantum yield approaching unity. scispace.comnih.govnih.gov This high efficiency is attributed to the extended π-conjugation across the anthracene core and the phenylethynyl substituents, which results in a large fluorescence transition dipole moment. nih.gov The natural radiative lifetimes for BPEA derivatives are in the range of 2.5-4.4 ns, which is considerably shorter than that of unsubstituted anthracene. nih.gov

Several factors can influence the fluorescence quantum yield:

Solvent Refractive Index: The radiative rate coefficient of BPEA shows a dependence on the refractive index of the solvent, which is consistent with theoretical predictions. nih.gov

Aggregation: In the solid state, such as in spin-cast films, the fluorescence of BPEA derivatives is often strongly quenched. nih.gov This quenching is due to the formation of aggregates that act as traps for the excitation energy, leading to non-radiative decay pathways. nih.gov

Steric Hindrance: The introduction of bulky substituents, such as dendrons, can prevent the aggregation of the chromophores. nih.gov By sterically shielding the planar aromatic core, these groups help to maintain a high fluorescence quantum yield even in the solid state by minimizing intermolecular quenching effects. nih.govsemanticscholar.org

Intersystem Crossing: BPEA exhibits a very low intersystem crossing (ISC) quantum yield, on the order of 10⁻⁵ to 10⁻⁴. rsc.orgresearchgate.net This low probability of forming a triplet state from the singlet excited state contributes to the high fluorescence efficiency. rsc.orgresearchgate.net

| Compound | Solvent | Fluorescence Quantum Yield (Φf) |

| BPEA | Cyclohexane | ~1.0 |

| BPEA | Various Paraffins | ~1.0 |

| BPEA derivative 5a | CH₂Cl₂ | 0.52 |

| BPEA derivative 5b | CH₂Cl₂ | 0.41 |

| BPEA derivative 5c | CH₂Cl₂ | 0.37 |

This table shows the high fluorescence quantum yield of BPEA in non-polar solvents and the varying yields of some of its derivatives. nih.govnih.govsemanticscholar.org

At higher concentrations or in the solid state, the intermolecular interactions between BPEA molecules become significant, leading to the formation of excited-state dimers known as excimers. lu.senih.gov

In dilute solutions, BPEA monomers exhibit their characteristic structured fluorescence spectrum. nih.gov However, as the concentration increases, the emission becomes significantly quenched. nih.gov This is a direct consequence of aggregation and the formation of excimers, which serve as a primary decay pathway for the excited state. lu.senih.gov Total internal reflection emission measurements on highly concentrated solutions of the BPEA monomer have confirmed that excimer formation is the dominant process, rather than singlet fission. lu.senih.govnih.gov The formation of these excimers is a plausible reason for the poor efficiency of photon upconversion previously observed for BPEA monomers in concentrated solutions. nih.gov

The way in which BPEA molecules pack together in the solid state has a profound impact on their emission properties. The formation of H-type aggregates, where the molecules are arranged in a face-to-face π-stacked fashion, is common. ljmu.ac.uknih.gov This type of packing typically leads to a decrease in fluorescence intensity. ljmu.ac.uk

In thin films, the emission spectra of BPEA can be red-shifted and broadened compared to the solution spectra, which is indicative of aggregate or excimer-like emission. nih.govljmu.ac.uk For instance, thin films of some BPEA derivatives show emission maxima around 540 nm with fluorescence quantum yields of about 10%, a significant reduction from the near-unity quantum yield in dilute solution. ljmu.ac.uk The specific packing arrangement in the solid state, which can be influenced by factors like the presence of hydrogen-bonding groups or the method of film preparation (e.g., solvent vs. thermal annealing), dictates the final emission characteristics. nih.govchemrxiv.org The interplay between π-stacking and other intermolecular forces, like hydrogen bonding, is crucial for creating ordered assemblies and controlling the photophysical behavior of BPEA derivatives in the condensed phase. nih.gov

Photostability and Degradation Pathways

The photostability of fluorescent molecules is a critical parameter for their practical application in devices and as probes. While specific quantitative data for this compound is not extensively available in the reviewed literature, comprehensive studies on its parent compound, 9,10-Bis(phenylethynyl)anthracene (BPEA), provide significant insights. BPEA is recognized for its high chemical, thermal, and photostability. researchgate.net Single-molecule spectroscopy studies have revealed that under deoxygenated conditions, BPEA is remarkably stable, capable of emitting more than 10 million photons before photobleaching. rsc.org This high degree of photostability at room temperature makes BPEA and its derivatives promising candidates for applications requiring robust fluorescent materials. researchgate.netrsc.org

The primary degradation pathway for many anthracene derivatives involves photo-oxidation, often leading to the formation of endoperoxides. researchgate.net This process is highly dependent on the presence of molecular oxygen.

Oxygen Influence on Photobleaching

The presence of molecular oxygen has a pronounced detrimental effect on the photostability of BPEA, and by extension, its derivatives like this compound. researchgate.netrsc.org Oxygen is a well-known quencher of fluorescence and can lead to irreversible photobleaching. researchgate.netnih.gov

Single-molecule spectroscopy (SMS) measurements conducted in both air (oxygen-rich) and argon (oxygen-poor) atmospheres have demonstrated that oxygen considerably degrades the photostability of BPEA. rsc.org In an oxygen-free environment, BPEA exhibits a very low photobleaching quantum yield, on the order of 10⁻⁸ to 10⁻⁹. rsc.org However, in the presence of air, this value increases significantly, indicating a much faster rate of photodegradation. The quenching by oxygen is typically a diffusion-controlled process where nearly every collision between an excited fluorophore and an oxygen molecule results in de-excitation. nih.gov

Table 1: Photostability Parameters of 9,10-Bis(phenylethynyl)anthracene (BPEA) in Different Atmospheres

| Parameter | Value in Argon (Ar) Atmosphere | Value in Air Atmosphere |

| Photons Emitted Before Photobleaching | > 10⁷ | Significantly lower |

| Photobleaching Quantum Yield (Φpb) | 10⁻⁹ – 10⁻⁸ | Considerably higher |

Note: This data is for the parent compound BPEA and is considered indicative for this compound. rsc.org

Spectroscopic Characterization of Advanced Assemblies

The arrangement of molecules in assemblies significantly influences their collective optical and photophysical properties. Understanding these relationships is key to designing materials with tailored functionalities.

Single-Molecule Spectroscopy for Probing Photophysical Heterogeneity

Single-molecule spectroscopy (SMS) is a powerful technique to uncover the photophysical heterogeneity that is often obscured in ensemble measurements. rsc.org For BPEA, SMS studies have provided a detailed view of its behavior at the individual molecule level. rsc.org

Fluorescence intensity trajectories of single BPEA molecules reveal characteristic "blinking" (on/off periods) and single-step photobleaching events. rsc.org The blinking phenomenon is attributed to the molecule temporarily entering a long-lived dark state, specifically the excited triplet state (T₁) via intersystem crossing (ISC) from the first excited singlet state (S₁). rsc.org By analyzing the statistics of these blinking events, researchers can deduce important photophysical parameters.

For BPEA, the intersystem crossing quantum yield (ΦISC) was found to be extremely low, in the range of 10⁻⁴ to 10⁻⁵. rsc.org This low probability of entering the triplet state contributes to the high fluorescence quantum yield of the molecule. The triplet state lifetime was also determined from these single-molecule measurements. rsc.org

While no specific SMS studies on this compound were found, the similarities in the core chromophore suggest that it would exhibit comparable single-molecule behaviors, such as blinking and one-step photobleaching. The methyl substitution might subtly influence the intersystem crossing rates and triplet state lifetimes.

Table 2: Single-Molecule Photophysical Parameters of 9,10-Bis(phenylethynyl)anthracene (BPEA)

| Parameter | Value |

| Intersystem Crossing (ISC) Quantum Yield (ΦISC) | 10⁻⁵ – 10⁻⁴ |

| Blinking Behavior | Frequent on/off blinking observed |

| Photobleaching Behavior | One-step photobleaching |

Note: This data is for the parent compound BPEA and is considered indicative for this compound. rsc.org

Correlation of Molecular Arrangement with Optical Properties

The way in which this compound molecules pack together in the solid state or in aggregates directly impacts their optical properties. The study of the crystal structure of the parent compound, BPEA, provides valuable insights into these structure-property relationships.

The crystal structure of BPEA reveals that the molecules are nearly coplanar, with a small dihedral angle between the phenylethynyl groups and the anthracene core. ndl.go.jp In the crystal packing, there is evidence of π-π stacking between the anthracene rings of adjacent molecules, with a close separation distance of 3.43 Å. nii.ac.jp This type of arrangement can lead to the formation of excimers, which are excited-state dimers that can have different emission properties compared to the isolated molecule. In concentrated solutions, BPEA has been shown to form excimers, which act as a primary decay pathway. nih.gov

The optical properties of molecular crystals can be highly dependent on the specific polymorphic form. For instance, different crystal forms of 9,10-diphenylanthracene, a related compound, exhibit distinct excitation and emission spectra due to differences in their molecular packing. mdpi.com It is reasonable to expect that this compound would also exhibit polymorphism, with each crystalline form possessing unique optical characteristics. The introduction of a methyl group at the 2-position could influence the preferred crystal packing and thus the resulting optical properties of the solid state.

Table 3: Crystallographic Data for 9,10-Bis(phenylethynyl)anthracene (BPEA)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.855(5) |

| b (Å) | 5.359(5) |

| c (Å) | 16.939(3) |

| β (°) | 99.98(2) |

| Intermolecular π-π stacking distance (Å) | ~3.43 |

Note: This data is for the parent compound BPEA. ndl.go.jpnii.ac.jp

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations for Conformational and Torsional Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational and torsional dynamics. For BPEA, these simulations can model the torsional motion of the peripheral phenylethynyl groups. rsc.org Research indicates that these conjugated molecules often exhibit significant torsional disorder. rsc.org MD simulations can reveal how factors like solvent viscosity and temperature influence these dynamics. For instance, upon photoexcitation, torsionally disordered molecules can undergo rapid planarization through viscosity-independent inertial motion, while the re-equilibration of this disorder in the ground state is a slower, diffusive process. rsc.org

Computational Modeling of Intermolecular Interactions

Computational models are essential for understanding how individual molecules of BPEA derivatives interact to form larger aggregates or self-assemblies. These interactions are critical in applications such as organic electronics, where molecular packing in the solid state dictates material performance.

The self-assembly of BPEA derivatives is driven by non-covalent interactions, primarily π-stacking and, when applicable, hydrogen bonding. nih.govljmu.ac.uk Theoretical studies, often using semi-empirical methods like PM6, have been used to investigate these phenomena. nih.gov

π-Stacking : The large aromatic core of the anthracene (B1667546) unit promotes face-to-face π-stacking between molecules. nih.govljmu.ac.uk This is observed through progressive shielding and broadening of proton signals in NMR dilution studies. ljmu.ac.uk This type of interaction is fundamental to the formation of H-type aggregates. nih.gov

Hydrogen-Bonding : The introduction of functional groups capable of hydrogen bonding, such as amides, has a profound effect on self-assembly. nih.govljmu.ac.uk Theoretical and experimental studies show that the interplay between π-stacking and hydrogen bonding leads to the formation of highly ordered one-dimensional stacks and increases the binding constant for aggregation by several orders of magnitude. nih.gov The presence of hydrogen bonding is considered a prerequisite for creating well-ordered BPEA assemblies in solution. nih.gov

Prediction of Spectroscopic Features and Photophysical Parameters

Theoretical calculations are widely used to predict and rationalize the spectroscopic and photophysical properties of fluorescent dyes like BPEA. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transition energies, which correspond to absorption spectra. researchgate.net

Computational methods can also rationalize key photophysical parameters. For BPEA, single-molecule spectroscopy studies found extremely low intersystem crossing (ISC) yields (10⁻⁵–10⁻⁴). researchgate.netrsc.org This experimental finding was theoretically explained by the large energy gap calculated between the relevant singlet (S₁) and triplet (T₁) states and a higher-lying triplet state (³B₂ᵤ), which disfavors the S₁→T₁ transition. researchgate.netrsc.org Such calculations are vital for designing molecules with specific photophysical behaviors, such as high photostability and fluorescence quantum yields. researchgate.netrsc.org

Table 2: Key Photophysical Parameters for BPEA

| Parameter | Value | Method/Condition | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield | ~1.0 | In cyclohexane | |

| S₁→T₁ ISC Quantum Yield | 10⁻⁵–10⁻⁴ | Derived from single-molecule spectroscopy and rationalized by theoretical calculations | researchgate.netrsc.org |

| Photobleaching Yield | 10⁻⁹–10⁻⁸ | Under deoxygenated conditions | researchgate.netrsc.org |

Applications in Advanced Materials and Devices

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLED technology, derivatives of BPEA are utilized for their efficient and stable light emission properties. wikipedia.orgwikipedia.org An OLED is a solid-state device composed of thin organic layers sandwiched between two electrodes. When an electric current is applied, charge carriers (electrons and holes) recombine within the emissive layer to produce light, a phenomenon known as electroluminescence. jmaterenvironsci.comnewhavendisplay.com

BPEA derivatives like 9,10-Bis(phenylethynyl)-2-methylanthracene typically function as a fluorescent guest, or dopant, within the emissive layer (EML) of an OLED. semanticscholar.org The EML is where the crucial step of light production occurs. The dopant is dispersed in a host material, and its concentration is carefully controlled to prevent efficiency losses from processes like aggregation-caused quenching. mdpi.com

The introduction of an alkyl group, such as the methyl group in MBPEA, is a common strategy to enhance molecular properties. This substitution can improve the material's processability and influence the intermolecular interactions, which in turn affects device efficiency and operational lifetime. nih.gov While specific performance metrics for MBPEA are not widely published, the table below illustrates the typical effects of alkyl group substitution on a BPEA-type emitter's performance in an OLED device, based on analogous pyrene-based emitter studies. nih.gov

Table 1: Representative Performance of Alkyl-Substituted Anthracene (B1667546) Emitters in OLEDs

| Emitter Type | Peak Emission Wavelength (nm) | Maximum External Quantum Efficiency (EQE) (%) | Color Purity (FWHM, nm) |

|---|---|---|---|

| Unsubstituted BPEA Core | ~476 | ~5-7 | ~45 |

Note: Data is illustrative, based on general findings for alkyl-substituted fluorescent emitters, to represent the expected impact of the 2-methyl group. nih.gov

The choice of a host material is critical for the performance of an OLED containing a fluorescent dopant like this compound. The host material makes up the bulk of the emissive layer and serves two primary functions: it facilitates the transport of electrons and holes, and it efficiently transfers the energy generated from charge recombination to the dopant molecules. mdpi.comnih.gov

For optimal performance, the energy levels of the host and dopant must be appropriately aligned. Specifically, the energy band gap of the host material must be larger than that of the dopant to ensure that the energy is effectively transferred to the emitter. Efficient energy transfer from the host to the guest (MBPEA) is essential for achieving high luminous efficiency. Common host materials for blue and green fluorescent emitters include compounds like 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP). frontiersin.org

The luminous efficiency and color purity of an OLED are directly linked to the properties of the emitter. The rigid, conjugated structure of the BPEA framework leads to a narrow emission spectrum, which translates to high color purity. semanticscholar.org Strategic molecular design, such as the introduction of a methyl group, can further enhance these properties.

The methyl substitution on the anthracene core can subtly alter the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), which can shift the emission wavelength and improve the photoluminescence quantum yield (PLQY). wikipedia.orggoogle.com A higher PLQY means that a larger fraction of absorbed energy is converted into light, which is a key factor for high luminous efficiency in the final device. horiba.com Research into novel emitter designs, including those with strategically placed functional groups, continues to push the boundaries of OLED performance, targeting higher external quantum efficiencies (EQE) and improved color coordinates. oled-info.comrsc.org

Chemiluminescent Systems

This compound is also a highly effective fluorophore in chemiluminescent systems, most famously exemplified by commercial lightsticks. wikipedia.org Chemiluminescence is the emission of light resulting from a chemical reaction, often referred to as "cold light." nih.gov

The most common and efficient chemiluminescent system utilizing BPEA derivatives is the peroxyoxalate reaction. researchgate.net This process involves the reaction of an oxalate (B1200264) ester, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), with an oxidizing agent, typically hydrogen peroxide, in the presence of a catalyst like imidazole. nih.govrsc.org

This reaction produces a high-energy chemical intermediate, believed to be 1,2-dioxetanedione. nih.gov This intermediate is highly unstable and rapidly decomposes. The energy released during its decomposition is not lost as heat but is instead transferred to a fluorophore molecule (also called an activator), such as this compound. This energy transfer process is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.govrsc.org The activator (MBPEA) accepts the energy, is promoted to an excited singlet state, and then relaxes to the ground state by emitting a photon of light. The color of the emitted light is characteristic of the specific fluorophore used. nih.gov

The efficiency of a chemiluminescent system is quantified by its quantum yield, which is the product of the yield of the excited state from the chemical reaction and the fluorescence quantum yield of the fluorophore. nih.gov Therefore, a highly fluorescent activator is crucial for a bright and efficient chemiluminescent system.

BPEA and its derivatives are known for their high fluorescence quantum yields. wikipedia.org Research has shown that alkyl-substituted BPEA derivatives, such as 2-ethyl-9,10-bis(phenylethynyl)anthracene, were specifically developed to achieve higher chemiluminescence efficiencies and greater light output compared to the unsubstituted parent compound. google.com This enhancement is particularly notable in low-temperature environments and in high-intensity, short-duration applications. google.com The improved light output makes this compound and similar derivatives highly suitable for high-sensitivity analytical assays, where a strong luminescent signal is necessary for detecting minute quantities of an analyte. nih.govresearchgate.net

Table 2: Relative Performance of Alkylated BPEA in Chemiluminescent Systems

| Fluorophore (Activator) | Relative Light Capacity at 0°C (Compared to BPEA) | Application Note |

|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene (B116448) (BPEA) | 1.0x (Baseline) | Standard green emitter. |

Note: Data is derived from patent literature describing the advantages of mono-alkyl substituted BPEA derivatives over the parent compound. google.com

Organic Semiconductor Devices

The extended π-conjugated system of the 9,10-Bis(phenylethynyl)anthracene structure makes it an excellent candidate for use in organic semiconductor devices. nih.govrsc.org Its planar structure promotes strong intermolecular interactions, which are advantageous for charge transport, while its energy levels contribute to good air stability. rsc.org

Derivatives of BPEA have been investigated as the active material in Organic Field-Effect Transistors (OFETs), which are foundational components for flexible and lightweight electronic circuits. rsc.org Research into single-crystal transistors based on 2,6-bis-phenylethynyl-anthracene (a BPEA isomer) highlights the material's potential for high-performance devices. nih.gov These single-crystal OFETs exhibit high charge carrier mobility and demonstrate band-like transport behavior. nih.gov A key challenge in OFET performance is high contact resistance (Rc) between the semiconductor and the electrodes, which hinders charge injection and increases power consumption. nih.gov Studies have shown that BPEA-based devices can achieve remarkably low contact resistance, comparable to leading materials in the field. nih.gov

Table 1: Performance of a BPEA Single-Crystal OFET

| Parameter | Value | Reference |

|---|---|---|

| Hole Mobility (µ) | 4.52 cm²/V·s | nih.gov |

| Contact Resistance (Rc) | 335 Ω·cm | nih.gov |

| Transport Behavior | Band-like | nih.gov |

This low resistance is attributed to the favorable alignment between the HOMO (Highest Occupied Molecular Orbital) energy level of BPEA and the work function of the gold electrodes used in the device. nih.gov

The photoresponsive nature of the BPEA framework allows for its use in multifunctional optoelectronic devices. Research has demonstrated that mechanically flexible single crystals of 9,10-bis(phenylethynyl)anthracene can function effectively as both phototransistors and photoswitches. researchgate.net This capability stems from the material's ability to convert light into an electrical signal, making it a versatile component for light-sensing and optical switching applications. researchgate.net

BPEA derivatives are being actively explored for their role in organic solar cells. ejournals.euresearchgate.net Specifically, dicyanovinyl end-capped BPEA derivatives have been successfully incorporated into bulk heterojunction (BHJ) photovoltaic cells. ejournals.eu These molecules are designed with an acceptor-donor-acceptor (A-D-A) topology. ejournals.eu In these solar cells, the BPEA derivative acts as a donor material, absorbing light and facilitating the generation of charge carriers. ejournals.eu The performance of these devices shows promising results, with power conversion efficiencies reaching up to 2.7%. ejournals.eu

Table 2: Photovoltaic Parameters of a BHJ Solar Cell using a BPEA Derivative

| Parameter | Symbol | Typical Value | Reference |

|---|---|---|---|

| Open-Circuit Voltage | Voc | ~0.9 V | ejournals.eu |

| Short-Circuit Current Density | Jsc | ~5.8 mA/cm² | ejournals.eu |

| Fill Factor | FF | ~0.50 | ejournals.eu |

| Power Conversion Efficiency | PCE | 2.7% | ejournals.eu |

These compounds absorb light in a broad range from 250 to 600 nm, which is beneficial for capturing a significant portion of the solar spectrum. ejournals.eu

Optical Sensing and Biological Imaging Probes

The strong fluorescence and high quantum efficiency of BPEA and its derivatives make them suitable for applications in optical sensing. rsc.org

Nanoparticles formulated from 9,10-bis(phenylethynyl)anthracene have been developed as novel emitters for electrochemiluminescence (ECL) based sensory systems. rsc.org These organic nanoparticles, with an average size of about 40 nm, exhibit strong and stable ECL emissions. rsc.org This property has been harnessed to create highly sensitive detection systems for clinically relevant amines, such as tri(n-propyl)amine and creatinine. rsc.org The system demonstrates a wide linear detection range and a low detection limit, showcasing its potential for advanced diagnostic applications. rsc.org

Table 3: Analyte Detection Performance using BPEA Nanoparticles

| Analyte | Detection Method | Key Feature | Reference |

|---|---|---|---|

| Tri(n-propyl)amine | Electrochemiluminescence | High sensitivity, wide linear range | rsc.org |

| Creatinine | Electrochemiluminescence | Low detection limit | rsc.org |

Fluorescent Probe Utility for Specific Research Applications

The parent compound of the 9,10-bis(phenylethynyl)anthracene (BPEA) family is recognized for its utility as a fluorescent probe, particularly in the field of single-molecule spectroscopy (SMS). researchgate.netrsc.org Its high photostability, near-unity photoluminescence quantum efficiency in solution, and strong emission in the visible spectrum make it a suitable candidate for such sensitive detection applications. researchgate.netwikipedia.org Research has demonstrated that BPEA can serve as a useful green fluorescent probe for SMS studies. rsc.org

Investigations using SMS on BPEA molecules diluted in a thin polymer film revealed frequent on/off blinking behavior, which was attributed to the temporary population of the excited triplet state (T1) through intersystem crossing (ISC). rsc.org These studies are crucial for understanding the fundamental photophysics of the molecule. Under deoxygenated conditions, BPEA is remarkably stable, capable of delivering over 10 million photons before photobleaching, with a very low photobleaching yield of 10⁻⁹ to 10⁻⁸. rsc.org While the presence of oxygen can degrade its photostability, its intrinsic properties in an inert environment highlight its potential for advanced microscopic applications where high photon counts and stability are paramount. rsc.org A derivative, 9,10-Bis(phenylethynyl)-2-ethylanthracene, is also noted for its function as a stable green fluorescent agent in detection and labeling applications. royal-chem.com

| Property | Observation for BPEA | Significance |

| Detection Method | Single-Molecule Spectroscopy (SMS) | Enables the study of individual molecular photophysics. rsc.org |

| Key Behavior | On/off blinking and one-step photobleaching. rsc.org | Attributed to intersystem crossing to the T1 triplet state. rsc.org |

| Photostability | High, delivering >10⁷ photons before photobleaching (in Ar). rsc.org | Suitable for long-term observation in sensitive microscopy. researchgate.netrsc.org |

| Quantum Yield | Near-unity in solution. researchgate.net | Provides strong, easily detectable fluorescent signals. royal-chem.com |

| Emission | Green fluorescence. wikipedia.org | Falls within a common detection range for optical instruments. |

Photon Upconversion Systems

9,10-Bis(phenylethynyl)anthracene and its derivatives are cornerstone molecules in the field of photon upconversion, specifically through a mechanism known as triplet-triplet annihilation (TTA-UC). researchgate.net TTA-UC is a process that combines the energy of two or more low-energy photons to generate a single photon of higher energy, effectively converting light to a shorter wavelength (e.g., near-infrared to visible). In these systems, the BPEA derivative typically functions as the annihilator or emitter—the component that receives energy from a photosensitizer and ultimately emits the upconverted light. researchgate.net The high fluorescence quantum yield of BPEA is a critical property for its role as an efficient emitter in these systems. wikipedia.org These materials are of significant interest for applications ranging from enhancing photovoltaic technologies to night vision and anti-counterfeiting measures due to their ability to function at low, non-coherent solar irradiance levels. researchgate.net

Triplet Sensitizer (B1316253) and Emitter Pair Optimization

The efficiency of a TTA-upconversion system is critically dependent on the selection and optimization of the sensitizer-annihilator pair. The sensitizer is responsible for absorbing the initial low-energy light, while the annihilator (in this case, a BPEA derivative) accepts the energy and produces the final high-energy emission. rsc.org For efficient TTA-UC, the triplet energy level of the sensitizer must be equal to or slightly higher than that of the annihilator to facilitate effective triplet-triplet energy transfer (TTET).

Common sensitizers paired with BPEA derivatives include platinum-group metal complexes and, more recently, perovskites. rsc.orgresearchgate.net

Platinum Porphyrins: Platinum(II) octaethylporphyrin (PtOEP) and Platinum(II)tetraphenyltetrabenzoporphyrin (PtTPBP) are classic sensitizers used with BPEA. rsc.orgrsc.orgduke.edu These complexes have strong absorption in the visible or near-infrared range and efficiently generate triplet states via intersystem crossing. rsc.orgduke.edu

Perovskites: Lead-halide perovskites have emerged as highly effective sensitizers for BPEA and its derivatives, particularly for NIR-to-visible upconversion. researchgate.netbrandeis.edu The favorable band alignment between perovskites and the triplet energy levels of BPEA allows for efficient sensitization.

Optimization of these pairs is an active area of research. Studies on perovskite/BPEA bilayer devices show that intermolecular coupling in the solid state significantly impacts the properties of the upconverted emission. While BPEA and its chlorinated derivatives show great promise in solution, translating this to efficient solid-state devices remains a challenge. brandeis.edu

| Sensitizer | Annihilator/Emitter | Excitation λ (nm) | Emission λ (nm) | System Notes |

| Platinum(II) octaethylporphyrin (PtOEP) | 9,10-disubstituted anthracenes | - | - | Used as a benchmark TTA-UC system. rsc.org |

| Platinum(II)tetraphenyltetrabenzoporphyrin (PtTPBP) | BPEA | 633 / 635 / 785 | ~550 (Green) | Achieves multiwavelength hot-band excited TTA-UC. rsc.orgduke.edu |

| Formamidinium methylammonium (B1206745) lead triiodide Perovskite | 1-chloro-9,10-bis(phenylethynyl)anthracene | 780 | 550 | Demonstrates successful NIR-to-visible upconversion in a solid-state device. researchgate.net |

Near-Infrared-to-Visible Conversion Mechanisms

The conversion of near-infrared (NIR) to visible light using a BPEA-based system proceeds through the Triplet-Triplet Annihilation (TTA) mechanism. researchgate.netumbc.edu This multi-step process can be broken down as follows:

Sensitizer Excitation: A sensitizer molecule (e.g., a perovskite or Pt-porphyrin) absorbs a low-energy NIR photon, promoting it to an excited singlet state (S1). duke.eduresearchgate.net

Intersystem Crossing (ISC): The sensitizer rapidly undergoes intersystem crossing from its singlet state to a long-lived triplet state (T1). duke.edu

Triplet-Triplet Energy Transfer (TTET): The excited sensitizer in its triplet state transfers its energy to a ground-state BPEA annihilator molecule. This process excites the BPEA molecule to its triplet state (T1) while the sensitizer returns to its ground state. duke.edu

Triplet Migration & Annihilation: The triplet excitons on the BPEA molecules migrate through the material. When two triplet-state BPEA molecules encounter each other, they undergo triplet-triplet annihilation. duke.edu This interaction results in the formation of one BPEA molecule in a high-energy singlet excited state (S1) and another in the ground state (S0). duke.edu

Upconverted Emission: The BPEA molecule in the S1 state relaxes back to its ground state by emitting a high-energy photon, which is observed as visible, upconverted fluorescence. duke.edu

This entire sequence allows for a significant anti-Stokes shift, where the emitted light has a much shorter wavelength (higher energy) than the absorbed light. For instance, systems have been demonstrated that convert 780 nm NIR light into 550 nm green emission, representing a substantial energy gain. researchgate.netumbc.edu

Advanced Optical Waveguides

Materials based on BPEA are considered to have strong potential for applications in advanced optical waveguides. researchgate.net Optical waveguides are structures that confine and guide light, forming the basis of photonic devices used in telecommunications and optoelectronics. researchgate.net The desirable properties of BPEA for this application include its high chemical and thermal stability and its efficient fluorescence. researchgate.net

While extensive research on BPEA itself for waveguides is emerging, related organic crystalline materials have demonstrated the key principles. researchgate.net For example, certain organic crystals can exhibit optical waveguiding behavior with very low optical loss coefficients, a critical parameter for efficient light transport. researchgate.net The ability to form one-dimensional nanostructures through self-assembly, driven by strong π-π interactions, is a characteristic of polycyclic aromatic hydrocarbons like BPEA that is advantageous for creating waveguide structures. researchgate.net The combination of a single-crystal structure with notable light emission and low self-absorption losses makes such organic compounds appealing for the development of miniaturized photonic devices. researchgate.net

Self Assembly and Supramolecular Architectures

Control of Molecular Packing and Morphology

The manner in which individual molecules of a compound pack together in the solid state or in solution aggregates is fundamental to its material properties.

In the broader family of 9,10-bis(phenylethynyl)anthracenes, the addition of side chains and functional groups is a well-established strategy to control molecular organization. ljmu.ac.uknih.gov For instance, studies on BPEA derivatives featuring amide functional groups have shown that the interplay between π-stacking of the aromatic cores and hydrogen bonding between the amide units is crucial for directing the formation of one-dimensional (1D) stacks. nih.govljmu.ac.uk The presence of these specific interactions can increase the binding constant for self-assembly by several orders of magnitude compared to derivatives that rely solely on π-π interactions. nih.gov

For 9,10-Bis(phenylethynyl)-2-methylanthracene specifically, the methyl group at the 2-position is an alkyl substituent. While it is known that substituting the anthracene (B1667546) core with alkyl groups can modify the properties of BPEA compounds, detailed studies focusing on how the single methyl group in this compound specifically influences its molecular packing and aggregate morphology are not extensively available in the reviewed literature. wikipedia.org

The relative orientation of chromophores in an aggregate determines its photophysical signature. H-type aggregates, characterized by a face-to-face (co-facial) stacking of the molecules, typically result in a blue-shift in the absorption spectrum compared to the monomer. In contrast, J-type aggregates involve a head-to-tail arrangement and lead to a red-shifted absorption.

Research on BPEA derivatives demonstrates the formation of H-type aggregates in solution, particularly for derivatives designed to promote self-assembly. nih.govljmu.ac.uk Spectroscopic studies of these systems show the characteristic blue-shift in absorbance and changes in fluorescence that signify H-type stacking. ljmu.ac.ukresearchgate.net However, specific experimental studies confirming the formation or specific type (H- or J-type) of aggregates for this compound were not identified in the available search results.

Crystallization and Polymorphism

The crystallization behavior of a compound is critical for understanding its solid-state properties, with polymorphism—the ability to exist in multiple crystal forms—offering a pathway to materials with tunable characteristics.

Single-crystal X-ray diffraction provides definitive information about the molecular structure and packing in the solid state. For the parent compound, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA), single crystals have been grown and analyzed. ndl.go.jpnii.ac.jp These analyses reveal a monoclinic crystal system where the molecules arrange with significant π-π stacking interactions between the anthracene cores of adjacent molecules, at close separations indicative of such interactions. nii.ac.jp The parent BPEA is also known to exhibit polymorphism, with at least two different crystal structures (one monoclinic and one orthorhombic) reported. ndl.go.jp

A search for a specific single-crystal structural analysis of this compound did not yield dedicated crystallographic reports. Basic properties have been reported by chemical suppliers. echemi.comchemicalbook.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₁H₂₀ | echemi.comalfa-chemistry.com |

| Molecular Weight | 392.49 g/mol | echemi.comalfa-chemistry.com |

| Melting Point | 225-226°C | echemi.comchemicalbook.com |

| Boiling Point | 624.7 ± 35.0 °C (Predicted) | echemi.comchemicalbook.com |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | echemi.com |

Table 2: Crystallographic Data for Unsubstituted 9,10-Bis(phenylethynyl)anthracene (Polymorph 1) Note: Data for the 2-methyl derivative is not available. The following data is for the parent compound for contextual reference.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | ndl.go.jp |

| Space Group | C2/c | ndl.go.jp |

| a | 22.855(5) Å | ndl.go.jp |

| b | 5.359(5) Å | ndl.go.jp |

| c | 16.939(3) Å | ndl.go.jp |

| β | 99.98(2)° | ndl.go.jp |

| Volume (U) | 2043(1) ų | ndl.go.jp |

| Z | 8 | ndl.go.jp |

Thermoresponsive luminescence refers to a change in the light-emitting properties of a material in response to temperature changes, often linked to a solid-state phase transition. This behavior is of interest for applications in sensing and display technologies. While this phenomenon has been explored in the BPEA family, particularly in complex architectures, specific studies on this compound are limited.

For example, a cyclophane constructed with a BPEA core demonstrated distinct thermoresponsive luminescence. rsc.org Upon cooling from a nematic phase, it formed a supercooled state that emitted yellow light due to excimer formation. rsc.org Further thermal treatment induced a phase transition to a different crystalline state, which altered the photoluminescence color. rsc.org This highlights the potential for BPEA derivatives to exhibit such properties, but dedicated research into the phase transitions and thermoresponsive behavior of this compound itself has not been reported.

Design of Cyclophanes and Interlocked Architectures

Incorporating fluorescent units like BPEA into macrocyclic or interlocked structures, such as cyclophanes, is a sophisticated molecular design strategy. rsc.org Cyclophanes are compounds featuring aromatic rings bridged by aliphatic chains, creating a three-dimensional structure with an internal cavity. rsc.org

Designing cyclophanes with BPEA units has been shown to be a promising approach for creating materials with external stimuli-responsive luminescence. rsc.org The flexible linkers and the inherent tendency of the BPEA luminophores to interact can lead to multiple stable or metastable assembled states, each with a unique luminescent signature. rsc.org The successful synthesis and crystallographic analysis of a BPEA-based cyclophane confirmed that the luminophore units from adjacent molecules can partially overlap, influencing the photophysical properties. rsc.org While this demonstrates the utility of the BPEA core in constructing complex, functional architectures, there are no specific reports in the search results on the design or synthesis of cyclophanes or interlocked molecules derived from this compound.

Organic Nanoparticle Formation and Properties

A comprehensive search of scientific literature and chemical databases did not yield any studies focused on the formation and properties of organic nanoparticles derived from this compound. While the formation of organic nanoparticles from the parent compound, 9,10-bis(phenylethynyl)anthracene (BPEA), has been reported, there is no specific information available for the 2-methyl derivative.

Future Research Directions and Emerging Applications

Molecular Engineering for Targeted Optoelectronic Performance

A primary focus of future research lies in the molecular engineering of BPEA derivatives, including the 2-methyl substituted variant, to precisely tune their optoelectronic properties for specific applications, particularly in Organic Light-Emitting Diodes (OLEDs) and photon upconversion systems. ljmu.ac.ukroyal-chem.com The performance of these materials is intrinsically linked to their molecular structure, which dictates their energy levels (HOMO/LUMO), emission wavelengths, and intermolecular interactions in the solid state.

Researchers are actively synthesizing new BPEA derivatives by introducing various functional groups to the anthracene (B1667546) core or the peripheral phenyl rings. koreascience.krwikipedia.org For instance, the introduction of trimethylsilyl (B98337) groups has been explored to modify the emission properties of BPEA for blue-emitting OLEDs. koreascience.kr Similarly, halogenation, such as the addition of a chloro-substituent, can red-shift the absorption and emission spectra, altering the emitted color from the characteristic green of BPEA to yellow-green. wikipedia.orgwikipedia.org

The creation of dimers and trimers linked by phenylene spacers is another promising strategy. rsc.orgnih.gov These studies investigate how the relative orientation and electronic coupling between BPEA units influence processes like symmetry-breaking charge separation (SB-CS), which is critical for developing advanced optoelectronic materials. rsc.org For example, an ortho-linked BPEA dimer has been shown to exhibit fast charge separation and slow recombination even in weakly polar solvents, making it a promising candidate for optoelectronic technologies. rsc.org

Future work on 9,10-Bis(phenylethynyl)-2-methylanthracene will likely involve a systematic exploration of how the methyl group, in concert with other substituents, affects solid-state packing and intermolecular coupling. These interactions are known to cause significant changes in the optical properties of thin films compared to solutions, influencing the efficiency of processes like triplet-triplet annihilation upconversion.

| Compound | Substituent(s) | PL Maximum (nm) | Emission Color | Reference |

|---|---|---|---|---|

| Anthracene | - | 401 | Blue | koreascience.kr |

| BPEA | - | 475 | Blue-Green | koreascience.kr |

| Si-BPEA | Trimethylsilyl | 478 | Blue-Green | koreascience.kr |

| 1-Chloro-BPEA | 1-Chloro | ~490 (red-shifted from BPEA) | Yellow-Green | wikipedia.org |

Integration into Hybrid Material Systems

The exceptional photophysical properties of BPEA derivatives make them ideal components for integration into hybrid material systems, creating advanced composites with synergistic or enhanced functionalities. Future research will increasingly focus on incorporating molecules like this compound into various matrices, including polymers, perovskites, and porous frameworks.

One emerging application is in perovskite-sensitized photon upconversion. In these systems, a perovskite layer absorbs low-energy photons and transfers the energy to a BPEA-derivative annihilator, which then emits a higher-energy photon. The favorable energy level alignment between perovskites and BPEA makes this a promising area. Research will aim to optimize the interface between the inorganic perovskite and the organic BPEA derivative to maximize energy transfer efficiency and upconversion yields.

BPEA derivatives can also be dispersed as dopants in polymer matrices like polystyrene. rsc.orgprinceton.edu Such hybrid materials could be used in solid-state lighting or as optical sensors. Studies on the diffusion and interaction of BPEA molecules within polymer films are crucial for understanding and controlling the material's long-term stability and performance. rsc.orgprinceton.edu Furthermore, anthracene-based monomers can be copolymerized with other monomers (e.g., divinylbenzene, ethylene (B1197577) glycol dimethacrylate) to create porous polymer microspheres. nih.govmdpi.com These materials combine the fluorescence of the anthracene unit with a high surface area, making them suitable for use as fluorescent sensors or in specialized adsorption applications. nih.gov

| Hybrid System Type | BPEA Derivative Role | Matrix/Partner Material | Potential Application | Reference |

|---|---|---|---|---|

| Perovskite Bilayer Device | Annihilator | Lead Halide Perovskite | Photon Upconversion | |

| Polymer Film | Dopant/Probe | Polystyrene | Symmetry Breaking Charge Separation Studies | rsc.org |

| Porous Copolymer | Functional Monomer | Divinylbenzene (DVB), Ethylene glycol dimethacrylate (EGDMA) | Thermally Resistant Fluorescent Sensors | nih.govmdpi.com |

Exploration of Novel Stimuli-Responsive Behavior

A particularly exciting frontier for BPEA derivatives is the development of "smart" materials that exhibit changes in their optical properties in response to external stimuli. This stimuli-responsive behavior, such as mechanochromism (response to mechanical force) and thermochromism (response to temperature), could be harnessed for applications in sensing, security inks, and rewritable optical media.

Research has demonstrated that introducing functional groups capable of forming intermolecular hydrogen bonds, such as amide groups, into the BPEA structure can induce mechanochromic luminescence. researchgate.net In such systems, mechanical grinding of the crystalline solid can disrupt the ordered molecular packing, leading to a significant change in the fluorescence color. This process is often reversible, with the original color being restored upon heating or exposure to solvent vapor.

Similarly, the conformation of BPEA-based molecules can be controlled by temperature. For example, a BPEA-based asymmetric cyclophane designed for triplet-triplet annihilation upconversion showed reversible switching of its emission color between green and yellow upon repeated heating and cooling cycles. researchgate.net This behavior was attributed to a temperature-induced change in the molecule's conformation.

Future investigations will likely explore how the 2-methyl group on this compound influences its susceptibility to stimuli-responsive behavior. By combining the methyl group with other functional moieties, researchers could develop new multi-stimuli-responsive materials that react to a combination of triggers, such as pressure and specific chemical vapors. researchgate.net

Development of Advanced Analytical and Imaging Tools

The intense fluorescence and high photostability of the BPEA chromophore make it an excellent candidate for the development of advanced analytical and imaging tools. researchgate.netroyal-chem.com Research is moving towards designing BPEA derivatives that can act as highly sensitive and selective fluorescent probes for detecting specific analytes or for use in advanced microscopy techniques.

For instance, organic nanoparticles of BPEA have been fabricated and used as novel electrochemiluminescence emitters for the sensitive detection of amines, including the important biological molecule creatinine. rsc.org In another application, a BPEA derivative functionalized with aminomethyl groups was shown to act as a fluoroionophore, exhibiting a significant increase in fluorescence intensity upon binding to metal cations due to the suppression of photoinduced electron transfer (PET). nih.gov

The inherent photostability of the BPEA core is also advantageous for single-molecule spectroscopy (SMS). researchgate.net Studies have shown that BPEA molecules can emit over 100 million photons before photobleaching, making them useful as green fluorescent probes for demanding SMS studies that require long observation times. researchgate.net

Future work in this area will focus on creating derivatives of this compound that are tailored for specific analytical tasks. This could involve attaching specific recognition units to the BPEA core to create chemosensors for environmental pollutants or biological markers. The development of water-soluble BPEA derivatives is also a key challenge that would greatly expand their applicability in biological imaging and sensing. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 9,10-Bis(phenylethynyl)-2-methylanthracene, and what critical reaction parameters influence yield?

- Methodology : The compound is typically synthesized via Sonogashira cross-coupling between 2-methylanthracene dihalides (e.g., dibromide) and phenylacetylene derivatives. Key parameters include:

- Catalyst system : Pd(PPh₃)₂Cl₂/CuI for efficient alkyne coupling .

- Solvent system : THF/MeOH (4:1 v/v) to stabilize intermediates and improve reaction homogeneity .

- Purification : Recrystallization from toluene/hexane mixtures to isolate high-purity crystals .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodology :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation : Use fume hoods to minimize inhalation risks, as dust may cause respiratory irritation .

- Emergency response : Immediate rinsing with water for 15 minutes upon eye/skin contact, followed by medical evaluation if irritation persists .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Key diagnostic peaks include aromatic protons (δ 7.2–8.7 ppm) and methyl groups (δ 2.5–3.0 ppm). For example, tert-butyl substituents show distinct singlet peaks at δ 1.45–1.56 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 946 for derivatives with hexyloxy chains) .

- UV-Vis/fluorescence spectroscopy : λmax ~450–550 nm with structured emission bands, confirming π-conjugation .

Advanced Research Questions

Q. How can researchers optimize Sonogashira coupling conditions to improve the yield of this compound derivatives?

- Methodology :

- Catalyst loading : Reduce Pd(PPh₃)₂Cl₂ to 5 mol% and CuI to 10 mol% to minimize metal residues while maintaining efficiency .

- Microwave-assisted synthesis : Shorten reaction time (2–4 hours vs. 24 hours) and improve regioselectivity .

- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) to separate unreacted dihalides and homocoupling byproducts .

Q. What strategies resolve contradictions in reported fluorescence quantum yields (Φ) across substituted derivatives?

- Methodology :

- Solvent polarity control : Measure Φ in degassed toluene vs. polar solvents to assess aggregation-induced quenching .

- Substituent effects : Compare tert-butyl (Φ = 0.52) vs. methoxy groups (Φ = 0.37) to evaluate steric/electronic impacts .

- Table :

| Substituent | Φ (toluene) | Φ (DMF) |

|---|---|---|

| tert-Butyl | 0.52 | 0.45 |

| Hexyloxy | 0.37 | 0.29 |

Q. How do tert-butyl substituents at specific positions alter the photophysical properties of anthracene derivatives?

- Methodology :

- Steric shielding : 2,6-Di-tert-butyl groups reduce π-π stacking, enhancing fluorescence intensity by ~30% compared to unsubstituted analogs .

- Electron donation : tert-Butyl groups increase HOMO energy (-5.2 eV vs. -5.5 eV for methyl), red-shifting emission by 15–20 nm .

- Thermal stability : Derivatives with tert-butyl groups show higher decomposition temperatures (Td > 300°C) due to reduced molecular motion .

Q. What computational methods predict charge transport properties in organic semiconductors containing this compound?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to estimate reorganization energy (λ ~0.25 eV), indicating moderate hole mobility .

- Marcus theory : Calculate charge transfer rates (kCT) using electronic coupling (V ≈ 50 meV) and λ to model mobility in thin-film devices .

- Molecular dynamics (MD) : Simulate crystal packing to identify slip-stacked vs. herringbone arrangements, which influence anisotropy in carrier mobility .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for sensor applications?

- Methodology :

- Linker functionalization : React anthracene aldehydes (e.g., 4-formylphenyl derivatives) with amine-based MOF nodes (e.g., ZIF-8) via Schiff base chemistry .

- Fluorescence sensing : Monitor emission quenching upon analyte binding (e.g., nitroaromatics) with detection limits <1 ppm .

- Stability testing : Evaluate framework integrity under humidity (40–80% RH) and thermal stress (25–150°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.